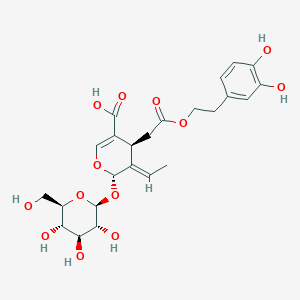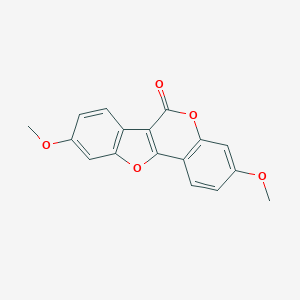
Coumestrol dimethyl ether
Descripción general
Descripción
Coumestrol dimethyl ether is a naturally occurring compound that belongs to a class of compounds known as isoflavones . It is a yellow crystalline powder and is used as a BioReagent, suitable for fluorescence .
Molecular Structure Analysis
The molecular formula of Coumestrol dimethyl ether is C17H12O5 . It contains a total of 37 bonds; 25 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 aromatic ethers, and 1 Furane .
Physical And Chemical Properties Analysis
Coumestrol dimethyl ether is soluble in DMSO and ethanol, but insoluble in water . It has a melting point of 197 °C . Its molecular weight is 296.27 g/mol , and its density is predicted to be 1.355±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Antagonist of Human Pregnane X Receptor (PXR)
Coumestrol dimethyl ether: has been identified as a naturally occurring antagonist of the human nuclear xenobiotic receptor PXR . This receptor is involved in the metabolism and transport of xenobiotic and endogenous compounds. By antagonizing PXR, coumestrol dimethyl ether can potentially prevent drug-drug interactions and improve therapeutic efficacy. It suppresses the effects of PXR agonists on the expression of target genes like CYP3A4 and CYP2B6, which are crucial for drug metabolism.
Inhibition of Anesthetic Metabolism
Research indicates that coumestrol dimethyl ether can inhibit the metabolism of the anesthetic tribromoethanol . This suggests its potential application in clinical settings to modulate the effects of anesthetics, possibly by prolonging their action or reducing the required dosage.
Phytoalexin Production in Plants
Coumestrol dimethyl ether derivatives function as phytoalexins in plants . These are substances produced by plants as part of their defense mechanism against pathogens. The ability to mass-produce these compounds through biotechnological methods like soybean adventitious root cultivation could lead to new ways to enhance plant resistance to diseases.
Estrogenic Activity Research
This compound is used in biological activity research due to its impact on estrogenic activity in animals . Understanding its effects can contribute to the development of treatments for hormonal imbalances or conditions influenced by estrogen levels.
Development of Small Molecule Inhibitors
The interaction of coumestrol dimethyl ether with PXR provides a basis for the development of novel small molecule inhibitors . These inhibitors could be designed to target specific pathways affected by PXR, offering new therapeutic options for diseases where PXR plays a role.
Biosynthesis of Functional Materials
The biosynthesis of coumestrol dimethyl ether derivatives can lead to the production of plant-derived functional materials . These materials have potential applications in various industries, including pharmaceuticals, agriculture, and biotechnology.
Safety And Hazards
Propiedades
IUPAC Name |
3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHLPCBBXPHBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382935 | |
| Record name | Coumestrol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumestrol dimethyl ether | |
CAS RN |
3172-99-4 | |
| Record name | Coumestrol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumestrol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumestrol dimethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is coumestrol dimethyl ether used as a model compound in this study?
A1: Coumestrol's fluorescence is highly sensitive to solvent and pH changes due to the presence of hydroxyl groups that can undergo protonation/deprotonation. Coumestrol dimethyl ether (2) is a methoxy derivative of coumestrol where the hydroxyl groups are methylated. This modification eliminates the possibility of proton transfer reactions, allowing researchers to isolate and study the intrinsic fluorescence properties of the coumarin core structure without the complexities introduced by the hydroxyl groups []. By comparing the spectroscopic behavior of coumestrol dimethyl ether with coumestrol and other model compounds, the researchers can better understand the specific influence of the hydroxyl groups on coumestrol's fluorescence.
Q2: What spectroscopic properties of coumestrol dimethyl ether are highlighted in the study?
A2: The paper focuses on the UV absorption and fluorescence properties of coumestrol dimethyl ether []. While it doesn't provide specific numerical values for coumestrol dimethyl ether alone, it utilizes these measurements to compare its behavior with coumestrol and other model compounds. This comparison helps in understanding how structural modifications, particularly methylation of the hydroxyl groups, impact the absorption and emission characteristics of these coumarin derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





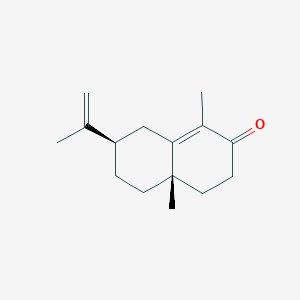
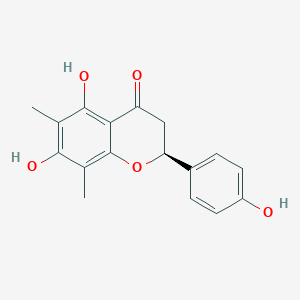

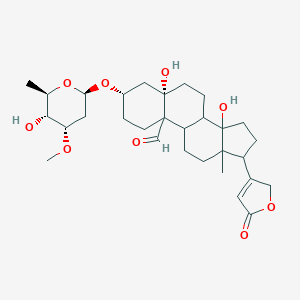

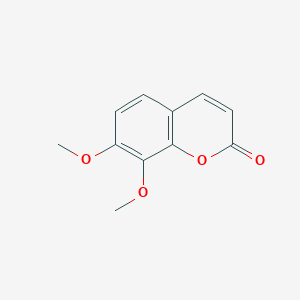



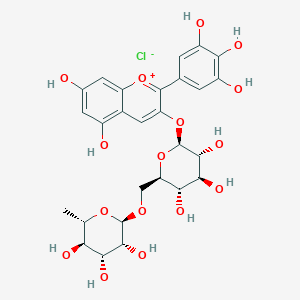
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
